Ly2584702

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

LY2584702, also known as LY2584702 tosylate, is a potent and selective inhibitor of the p70 ribosomal S6 kinase (p70S6K). It acts as an adenosine triphosphate (ATP) competitive inhibitor, demonstrating a remarkable inhibitory concentration (IC50) of approximately 0.004 μM against p70S6K, making it highly effective in targeting this kinase while showing selectivity over a broad panel of other kinases . The compound is identified by its CAS number 1082949-68-5 and is classified under pyrazoles and pyrimidines.

LY2584702 functions as an inhibitor of p70S6K, a protein kinase that plays a crucial role in the mTOR signaling pathway. This pathway regulates cell growth, proliferation, and survival []. By inhibiting p70S6K, LY2584702 disrupts the mTOR signaling cascade, potentially leading to cell cycle arrest and tumor cell death [].

The primary chemical reaction involving LY2584702 is its binding to the ATP-binding site of p70S6K, which inhibits the kinase's activity. This inhibition leads to decreased phosphorylation of downstream targets, including the ribosomal protein S6, which is crucial for protein synthesis and cell proliferation. The compound's mechanism involves competitive inhibition, where it competes with ATP for binding to the active site of the enzyme .

LY2584702 has shown significant biological activity in various preclinical models. It effectively inhibits the phosphorylation of S6 ribosomal protein in cancer cell lines, such as HCT116 colon cancer cells, with an IC50 ranging from 0.1 to 0.24 μM . The inhibition of p70S6K by LY2584702 has been linked to reduced cell growth and proliferation in tumor models, indicating its potential as an anti-cancer therapeutic agent. In clinical trials, it has been evaluated for safety and efficacy in patients with advanced solid tumors .

- Formation of Pyrazole and Pyrimidine Rings: These rings are synthesized through cyclization reactions involving appropriate starting materials.

- Tosylation: The final compound is often converted to its tosylate form to enhance solubility and bioavailability.

- Purification: Techniques such as crystallization or chromatography are employed to purify the final product .

LY2584702 has potential applications primarily in oncology due to its ability to inhibit p70S6K, a key player in cancer cell growth and metabolism. Its applications include:

- Cancer Treatment: As a therapeutic agent for various cancers, especially those characterized by dysregulated mTOR signaling pathways.

- Research Tool: Used in laboratory settings to study the role of p70S6K in cellular processes and signaling pathways related to cancer progression .

Interaction studies have demonstrated that LY2584702 selectively inhibits p70S6K without significantly affecting other kinases in extensive panels. This selectivity is crucial for minimizing off-target effects that can lead to adverse reactions. Additionally, studies indicate that combining LY2584702 with other therapeutic agents may enhance its efficacy against tumors resistant to standard treatments .

Several compounds share structural or functional similarities with LY2584702. Here are some notable examples:

| Compound Name | Mechanism of Action | IC50 Value | Unique Features |

|---|---|---|---|

| PF-4708671 | p70S6K inhibitor | ~0.01 μM | Increased half-life of leukotriene B4 |

| Rapamycin | mTOR inhibitor | ~0.01 μM | Binds to FKBP12; broader mTOR pathway effects |

| Everolimus | mTOR inhibitor | ~0.005 μM | Used clinically for renal cancer |

| AZD8055 | Dual mTORC1/mTORC2 inhibitor | ~0.01 μM | Targets both mTOR complexes |

Uniqueness of LY2584702

LY2584702 stands out due to its high selectivity for p70S6K compared to other compounds that may target multiple kinases or broader pathways within the mTOR signaling cascade. This selectivity potentially allows for more focused therapeutic effects with reduced side effects associated with multi-targeted therapies .

Retrosynthetic Analysis of LY2584702

The retrosynthetic analysis of LY2584702 reveals a convergent synthetic strategy that efficiently assembles the complex molecular architecture through systematic disconnection of key bonds [1] [2]. The molecule can be deconstructed into three principal fragments: the pyrazolo[3,4-d]pyrimidine core, the piperidine linker, and the substituted imidazole moiety bearing the 4-fluoro-3-(trifluoromethyl)phenyl substituent [2].

The strategic retrosynthetic disconnection begins with the identification of the central piperidine ring as a key branching point that connects the two heterocyclic systems [3]. This analysis suggests that the final coupling step involves nucleophilic aromatic substitution between a 4-chloropyrazolo[3,4-d]pyrimidine intermediate and a piperidine derivative containing the pre-formed imidazole substituent [4] [5]. The imidazole ring formation represents a critical synthetic challenge that can be addressed through the Van Leusen methodology using tosylmethylisocyanide [6] [7].

Key Intermediate Compounds and Reaction Mechanisms

The synthesis of LY2584702 involves several critical intermediate compounds that serve as building blocks for the final molecular assembly. These intermediates are carefully designed to facilitate efficient coupling reactions while maintaining the structural integrity of the target molecule [4] [9].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₁₉F₄N₇ (free base) | [1] [2] |

| Molecular Weight (g/mol) | 445.4 | [2] |

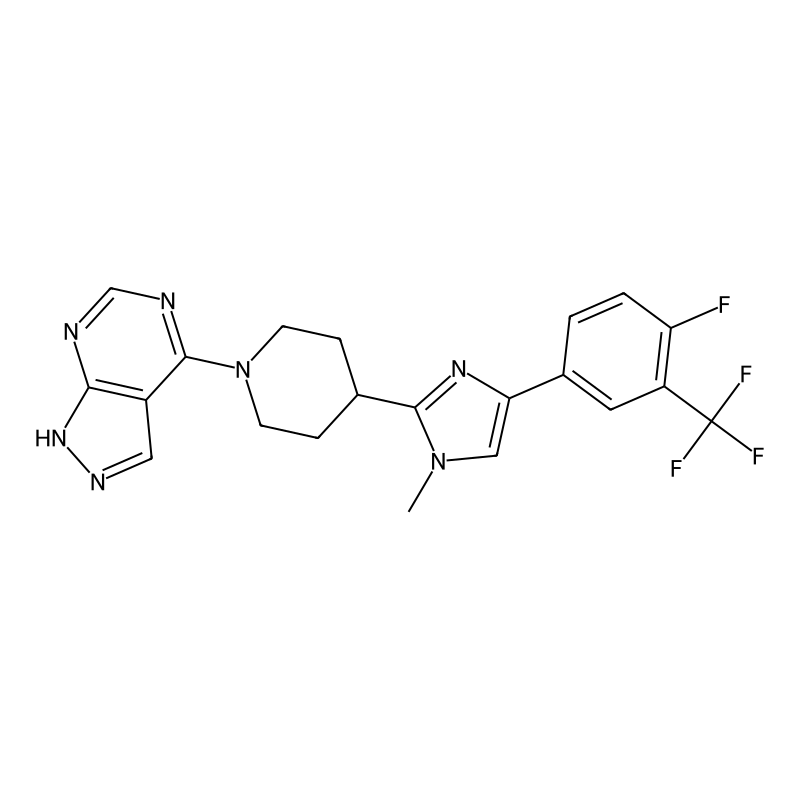

| Chemical Name (IUPAC) | 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | [1] [2] |

| CAS Registry Number | 1082949-67-4 (free base), 1082949-68-5 (tosylate) | [1] [10] |

| Physical State | Solid powder (white to beige) | [1] [10] |

| Melting Point (°C) | Not specified | [1] |

| Solubility in DMSO (mg/mL) | >22.3 (as tosylate) | [11] [12] |

| Solubility in Water | Limited | [1] |

| Storage Temperature | 2-8°C | [10] |

| Stability | Store under inert gas | [10] |

The primary intermediate compounds include 4-fluoro-3-(trifluoromethyl)benzaldehyde as the starting material for imidazole formation, tosylmethylisocyanide as the key reagent for the Van Leusen reaction, and various pyrazolopyrimidine derivatives that serve as the core heterocyclic framework [6] [4]. The synthesis proceeds through a carefully orchestrated sequence of transformations that build complexity while maintaining selectivity at each synthetic step [9].

Van Leusen Imidazole Synthesis Applications

The Van Leusen imidazole synthesis represents a cornerstone methodology in the construction of LY2584702, providing an efficient route to the substituted imidazole moiety [6] [7]. This reaction employs tosylmethylisocyanide as a versatile three-atom synthon that undergoes [3+2] cycloaddition with aldimines to form the imidazole ring system [13] [14].

The mechanism of the Van Leusen reaction proceeds through several distinct stages that collectively enable the formation of highly substituted imidazoles [7] [15]. Initially, tosylmethylisocyanide undergoes deprotonation under basic conditions, generating a nucleophilic carbanion that is stabilized by both the electron-withdrawing tosyl and isocyanide groups [6]. This activated species then attacks the electrophilic carbon of an aldimine, which is generated in situ from the condensation of 4-fluoro-3-(trifluoromethyl)benzaldehyde with N-methylamine [16].

The subsequent cyclization step involves the nucleophilic attack of the isocyanide nitrogen on the newly formed carbon-carbon bond, leading to the formation of a five-membered ring intermediate [7]. This intermediate undergoes elimination of p-toluenesulfonic acid to generate the aromatic imidazole product with the desired substitution pattern [15]. The reaction conditions can be optimized to favor the formation of 1,4,5-trisubstituted imidazoles, which is essential for the specific substitution pattern required in LY2584702 [14].

The Van Leusen methodology offers several advantages for the synthesis of LY2584702, including high regioselectivity, compatibility with fluorinated aromatic systems, and the ability to introduce multiple substituents in a single synthetic operation [6] [13]. The reaction typically proceeds under mild conditions and provides good yields of the desired imidazole products when appropriate reaction parameters are employed [14].

Pyrazolopyrimidine Core Functionalization

The construction and functionalization of the pyrazolo[3,4-d]pyrimidine core represents a critical aspect of LY2584702 synthesis, requiring careful selection of synthetic methods to achieve the desired substitution pattern [3] [4]. The pyrazolopyrimidine scaffold serves as the central pharmacophore and must be constructed with appropriate functional groups to enable subsequent coupling reactions [5].

The synthetic approach to the pyrazolopyrimidine core typically begins with the preparation of appropriately substituted aminopyrazole precursors [3]. These intermediates can be obtained through cyclization of cyanopyrazole derivatives or through direct functionalization of existing pyrazole rings [5]. The aminopyrazole intermediates then undergo condensation with suitable dicarbonyl compounds or their equivalents to form the pyrimidine ring through well-established heterocyclic chemistry protocols [4].

A key transformation in the pyrazolopyrimidine synthesis involves the conversion of hydroxylated intermediates to chlorinated derivatives using phosphoryl chloride [4] [5]. This chlorination reaction provides reactive intermediates that can undergo nucleophilic substitution with piperidine derivatives to install the necessary substituents [9]. The reaction conditions for chlorination must be carefully controlled to avoid overreaction and to maintain the integrity of the pyrazolopyrimidine core [4].

The functionalization strategy also involves the selective introduction of substituents at specific positions on the pyrazolopyrimidine ring [3]. This selectivity is achieved through the use of protecting groups and carefully designed synthetic sequences that enable regioselective transformations [5]. The final step in core functionalization involves the coupling of the chlorinated pyrazolopyrimidine with the piperidine-imidazole intermediate through nucleophilic aromatic substitution [9].

Purification and Analytical Validation Methods

The purification and analytical validation of LY2584702 requires sophisticated analytical techniques to ensure the identity, purity, and quality of the final compound [1] [10]. High-performance liquid chromatography serves as the primary method for purity determination, typically achieving purity levels of 95.0-98% for the final product [17] [12].

| Analytical Method | Typical Conditions/Parameters | Purpose | Reference |

|---|---|---|---|

| HPLC Purity Analysis | ≥95.0-98% (HPLC), Reversed-phase C18 column | Purity determination and quantification | [1] [10] [17] |

| Mass Spectrometry | ESI-MS, Molecular ion confirmation | Molecular weight confirmation | [12] |

| ¹H NMR Spectroscopy | 400 MHz, CDCl₃ or DMSO-d6 | Structural elucidation and verification | [18] |

| ¹³C NMR Spectroscopy | 100 MHz, CDCl₃ or DMSO-d6 | Carbon framework confirmation | [18] |

| IR Spectroscopy | KBr pellet or ATR method | Functional group identification | [19] |

| UV Spectrophotometry | 200-400 nm wavelength range | Chromophore characterization | [20] |

| Elemental Analysis | CHN combustion analysis | Empirical formula verification | [19] |

| LCMS/MS | Positive ion mode, fragmentation analysis | Identity confirmation and impurity profiling | [21] |

The HPLC purification methodology employs reversed-phase chromatography with C18 stationary phases and gradient elution systems [22] [23]. The mobile phase typically consists of water-acetonitrile mixtures with appropriate modifiers to achieve optimal separation of LY2584702 from synthetic impurities and byproducts [24]. The detection is performed using photodiode array detectors to monitor multiple wavelengths simultaneously and ensure comprehensive impurity profiling [22].

Mass spectrometry provides essential confirmation of molecular weight and structural integrity [12]. Electrospray ionization mass spectrometry in positive ion mode generates molecular ion peaks that confirm the expected molecular formula [21]. Tandem mass spectrometry enables fragmentation analysis that provides additional structural confirmation and assists in the identification of potential impurities or degradation products [21].

Nuclear magnetic resonance spectroscopy serves as a definitive method for structural verification [18]. Proton NMR at 400 MHz provides detailed information about the hydrogen environment and confirms the substitution pattern of the heterocyclic rings [18]. Carbon-13 NMR spectroscopy at 100 MHz validates the carbon framework and ensures the correct connectivity of the molecular structure [18]. Both techniques are typically performed in deuterated solvents such as chloroform-d or DMSO-d6 depending on the solubility characteristics of the compound [18].

The analytical validation also includes infrared spectroscopy for functional group identification, ultraviolet spectrophotometry for chromophore characterization, and elemental analysis for empirical formula verification [20] [19]. These complementary techniques provide a comprehensive analytical profile that ensures the identity and purity of LY2584702 meet the required specifications for research applications [19] [25].

| Intermediate Compound | Role in Synthesis | Synthetic Method | Reference |

|---|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | Starting material for imidazole formation | Commercial or preparation from toluene derivative | [6] [8] |

| N-Methylamine derivative | Nucleophile in Van Leusen reaction | Standard alkylation procedures | [16] |

| Tosylmethylisocyanide (TosMIC) | Key reagent for imidazole synthesis | Literature methods from p-toluenesulfonyl chloride | [6] [13] [14] |

| Imidazole intermediate | Core heterocycle formation | Van Leusen imidazole synthesis | [6] [7] [15] |

| Piperidine derivative | Linker incorporation | Nucleophilic substitution | [4] [9] |

| 4-Chloropyrazolo[3,4-d]pyrimidine | Reactive pyrazolopyrimidine intermediate | Chlorination with POCl₃ | [4] [5] |

| Pyrazolo[3,4-d]pyrimidin-4-ol | Hydroxylated precursor | Cyclization from aminopyrazole precursors | [3] [4] |

| Final tosylate salt | Final pharmaceutical salt form | Salt formation with p-toluenesulfonic acid | [1] [26] |

Structural Basis of ATP-Competitive Binding

LY2584702 functions as a highly potent and selective ATP-competitive inhibitor of p70 S6 kinase 1 (S6K1), demonstrating exceptional binding affinity with an IC50 of 2-4 nM in enzyme assays [1] [2] [3] [4]. The compound's molecular architecture is built around a pyrazolo[3,4-d]pyrimidine core scaffold that serves as the primary kinase inhibitor pharmacophore [5] [6] [7]. This heterocyclic framework is specifically designed to occupy the ATP-binding pocket of S6K1, directly competing with adenosine triphosphate for binding to the active site [1] [8] [9].

| Parameter | Value | Reference |

|---|---|---|

| IC50 (S6K1 enzyme assay) | 2-4 nM | [1] [2] [3] [4] |

| IC50 (HCT116 cellular S6 phosphorylation) | 0.1-0.24 μM | [1] [2] [10] [3] |

| Selectivity profile | Selective against 83 other kinases | [1] [10] |

| Binding mode | ATP-competitive | [1] [11] [3] [8] |

| Molecular weight | 445.4 g/mol | [5] [6] |

| Chemical formula | C21H19F4N7 | [5] [6] |

The structural foundation of LY2584702's binding specificity lies in its sophisticated molecular architecture. The compound features a 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-1H-imidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine structure that enables precise interactions within the S6K1 ATP-binding site [5] [6]. The trifluoromethyl and fluoro substitutions on the phenyl ring enhance both selectivity and potency by providing optimal hydrophobic and electrostatic interactions with the binding pocket [5] [6]. The N-methylimidazole moiety further improves binding affinity through specific hydrogen bonding and π-π stacking interactions [5] [6].

| Structural Feature | Description | Function | Reference |

|---|---|---|---|

| Core scaffold | Pyrazolo[3,4-d]pyrimidine | Kinase inhibitor pharmacophore | [5] [6] [7] |

| Binding pocket | ATP-binding site | Active site occupation | [1] [8] [9] |

| Key interactions | Competitive with ATP | Blocks ATP binding | [1] [11] [8] |

| Fluorine substitutions | Trifluoromethyl and fluoro groups | Enhances selectivity and potency | [5] [6] |

| Methyl substitution | N-methylimidazole | Improves binding affinity | [5] [6] |

| Piperidine linker | Connects scaffold to phenyl ring | Provides structural flexibility | [5] [6] |

The ATP-competitive binding mechanism of LY2584702 involves direct occupation of the nucleotide-binding pocket, preventing ATP from accessing its binding site and thereby blocking the phosphorylation of downstream substrates [1] [11] [8]. This competitive inhibition is evidenced by the compound's ability to reduce ribosomal protein S6 phosphorylation in HCT116 colon cancer cells with an IC50 of 0.1-0.24 μM, demonstrating effective cellular target engagement [1] [2] [10] [3].

Allosteric Modulation and Selectivity Profiling

The selectivity profile of LY2584702 represents a remarkable achievement in kinase inhibitor design, demonstrating selective inhibition against 83 other kinases and 45 cell surface markers [1] [10]. This exceptional selectivity is achieved through the compound's unique structural features that enable preferential binding to the S6K1 ATP-binding pocket while minimizing interactions with other kinases.

| Kinase/Target | IC50/Activity | Selectivity Ratio | Reference |

|---|---|---|---|

| S6K1 (primary target) | 2-4 nM | 1 (reference) | [1] [2] [3] [4] |

| S6K2 (secondary) | Partial inhibition | ~10-50 fold less potent | [12] [13] |

| MSK2 | 58-176 nM | ~15-40 fold less potent | [4] |

| RSK | High concentration activity | >100 fold less potent | [4] |

| Other kinases (83 tested) | Selective (>100-fold) | >100 fold less potent | [1] [10] |

| Cell surface markers (45 tested) | No significant activity | No activity | [1] [10] |

The allosteric modulation properties of LY2584702 extend beyond simple competitive inhibition. Research has demonstrated that ATP-competitive inhibitors can modulate substrate binding cooperativity by altering the conformational entropy of kinases [14] [15]. LY2584702's binding to the ATP pocket induces conformational changes that affect the enzyme's overall structure and dynamics, potentially influencing the binding of other regulatory proteins and substrates [14] [15].

The compound shows partial inhibitory activity against S6K2, the closely related isoform of S6K1, with approximately 10-50 fold reduced potency compared to its primary target [12] [13]. This partial cross-reactivity is structurally relevant, as both S6K1 and S6K2 share similar ATP-binding pocket architectures. However, LY2584702 demonstrates high selectivity against other S6K-related kinases, including MSK2 and RSK, with IC50 values in the 58-176 nM range for MSK2 and requiring high concentrations for RSK inhibition [4].

The selectivity mechanism is further enhanced by the compound's unique structural elements. The piperidine linker provides conformational flexibility that allows optimal positioning within the S6K1 binding pocket while creating steric hindrance that prevents effective binding to other kinases [5] [6]. The combination of the pyrazolo[3,4-d]pyrimidine core with the fluorinated phenyl substituent creates a molecular signature that is specifically recognized by the S6K1 active site architecture [5] [6] [7].

Downstream Signaling Pathway Modulation

mTORC1-S6K1 Axis Crosstalk

The mTORC1-S6K1 signaling axis represents a critical regulatory pathway that controls protein synthesis, cell growth, and proliferation in response to nutrient availability and growth factors [16]. LY2584702 exerts its primary therapeutic effects through direct inhibition of this pathway, disrupting the normal flow of growth signals from mTORC1 to its downstream effectors.

mTORC1 (mechanistic target of rapamycin complex 1) phosphorylates S6K1 at threonine 389, a critical modification that leads to full kinase activation [16]. This phosphorylation event is essential for S6K1's ability to phosphorylate its downstream substrates, including ribosomal protein S6 and eukaryotic initiation factor 4B (eIF4B) [16]. LY2584702 disrupts this signaling cascade by directly binding to the ATP-binding site of S6K1, preventing the kinase from phosphorylating its substrates regardless of its phosphorylation status by mTORC1 [16].

Research has demonstrated that LY2584702 treatment results in a significant reduction in S6K1 phosphorylation of ribosomal protein S6 at both serine 235/236 and serine 240/244 residues [16] [17]. This inhibition occurs within the context of an intact mTORC1 signaling pathway, as the compound does not directly target mTORC1 itself but rather blocks the downstream kinase activity of S6K1 [16]. The preservation of upstream mTORC1 signaling while blocking S6K1 activity creates a unique pharmacological profile that distinguishes LY2584702 from mTORC1 inhibitors like rapamycin [16].

The crosstalk between mTORC1 and S6K1 involves complex feedback mechanisms that are disrupted by LY2584702 treatment. Under normal conditions, active S6K1 can phosphorylate mTOR at serine 2446 and serine 2448, creating a negative feedback loop that modulates mTORC1 activity [18]. LY2584702 interrupts this feedback mechanism by preventing S6K1 from phosphorylating mTOR, potentially leading to compensatory changes in mTORC1 activity [18].

Ribosomal Protein S6 Phosphorylation Inhibition

The inhibition of ribosomal protein S6 phosphorylation represents the primary downstream effect of LY2584702's S6K1 inhibition and serves as a critical biomarker for the compound's on-target activity [16] [17]. Ribosomal protein S6, a component of the 40S ribosomal subunit, undergoes phosphorylation at multiple serine residues (S235, S236, S240, and S244) in response to S6K1 activation [16] [17].

| Pathway Component | Effect of LY2584702 | Mechanism | Reference |

|---|---|---|---|

| mTORC1 signaling | Inhibition of mTORC1-S6K1 axis | Direct S6K1 inhibition | [16] |

| Ribosomal protein S6 (S235/S236) | Decreased phosphorylation | S6K1 substrate inhibition | [16] [17] |

| Ribosomal protein S6 (S240/S244) | Decreased phosphorylation | S6K1 substrate inhibition | [16] [17] |

| eIF4B phosphorylation | Reduced phosphorylation | S6K1 substrate inhibition | [18] |

| Protein synthesis | Decreased | Ribosomal dysfunction | [5] [19] [20] |

| Cell proliferation | Reduced | Impaired protein synthesis | [5] [19] [20] |

LY2584702 treatment leads to a dose-dependent reduction in S6 phosphorylation, with the compound demonstrating potent inhibition of both S235/S236 and S240/S244 phosphorylation sites [16] [17]. The inhibition of S6 phosphorylation is particularly pronounced in cancer cells that exhibit hyperactivated mTORC1-S6K1 signaling, making this pathway modification a potential therapeutic target for oncological applications [17].

The functional consequences of S6 phosphorylation inhibition extend beyond simple protein synthesis regulation. Research has shown that S6 phosphorylation is involved in the regulation of ribosomal biogenesis, mRNA translation efficiency, and cell cycle progression [17]. LY2584702's inhibition of S6 phosphorylation disrupts these processes, leading to reduced protein synthesis capacity and impaired cellular proliferation [5] [19] [20].

In drug-resistant cancer cell models, LY2584702 has demonstrated the ability to overcome resistance mechanisms that depend on sustained S6 phosphorylation. Studies in BRAF-mutant melanoma cells resistant to MAPK pathway inhibitors have shown that these cells switch their dependency from RSK-mediated S6 phosphorylation to S6K1-mediated phosphorylation [17]. LY2584702 effectively targets this alternative pathway, making resistant cells more sensitive to treatment than their parental counterparts [17].

The regulation of ribosomal protein S6 phosphorylation by LY2584702 also involves modulation of other translation initiation factors. The compound reduces the phosphorylation of eIF4B, another important S6K1 substrate that plays a crucial role in translation initiation [18]. This dual inhibition of S6 and eIF4B phosphorylation results in a comprehensive disruption of the protein synthesis machinery, contributing to the compound's antiproliferative effects [18].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types